2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-hydroxypropyl)acetamide
CAS No.:
Cat. No.: VC10068409
Molecular Formula: C21H21N5O2S3
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N5O2S3 |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide |
| Standard InChI | InChI=1S/C21H21N5O2S3/c27-12-6-11-22-19(28)14-29-20-25-24-18(26(20)15-7-2-1-3-8-15)13-30-21-23-16-9-4-5-10-17(16)31-21/h1-5,7-10,27H,6,11-14H2,(H,22,28) |
| Standard InChI Key | DLCRRKAJSZYJND-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CSC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CSC3=NC4=CC=CC=C4S3 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazole ring and the attachment of the benzothiazole moiety. Common methods might involve the use of hydrazine derivatives and appropriate aldehydes or ketones for the triazole formation, followed by sulfide coupling reactions to introduce the benzothiazole group.
Biological Activities
While specific data on 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-hydroxypropyl)acetamide is not available, related compounds have shown promise in various biological assays:
-
Antimicrobial Activity: Some triazole derivatives exhibit potent activity against fungal pathogens, such as Candida species .
-
Anti-inflammatory Activity: Certain compounds with similar structures have been evaluated for their potential as anti-inflammatory agents, including inhibition of enzymes like 5-lipoxygenase .
Data Tables
Given the lack of specific data on the compound , a general table summarizing the properties of related compounds can be constructed:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Related Triazole Derivative | C18H14N4O2S3 | 414.5 | Antimicrobial, Anti-inflammatory |
| Another Related Compound | C21H20N6O3S4 | 532.68 | Potential Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume